REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]([CH3:9])[CH:7]=[O:8])(=[O:3])[CH3:2].C(OCCCC=O)(=O)C>CO>[C:1]([O:4][CH2:5][CH:6]([CH3:9])[CH2:7][OH:8])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a hydrogenation time of 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |